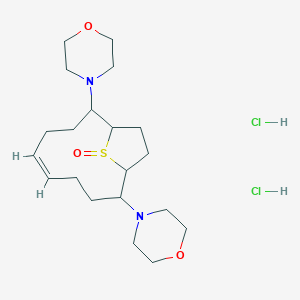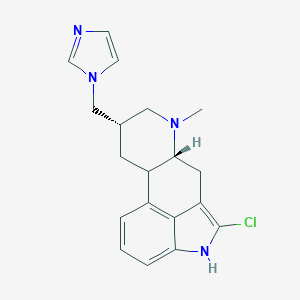
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride, also known as DMTS, is a synthetic compound that has been widely used in scientific research. DMTS is a bicyclic sulfur-containing compound that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is not fully understood. However, it is believed that 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have antibacterial and antifungal activities.
实验室实验的优点和局限性
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be difficult to work with due to its low solubility in water.
未来方向
There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to study its potential as an antiviral and antibacterial agent. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride could be used as a tool to study the role of topoisomerase II and protein kinase C in various biological processes.
Conclusion
In conclusion, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research, including investigating its mechanism of action and potential applications in cancer therapy and studying its potential as an antiviral and antibacterial agent.
合成方法
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be synthesized by reacting 2,9-dichloro-5,6,7,8-tetrahydro-13H-benz[e]indolo[2,3-a]pyrrolo[3,4-c]carbazole with morpholine and sodium sulfide in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride dihydrochloride salt.
科学研究应用
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been used as a tool to study the mechanism of action of various biological processes.
属性
CAS 编号 |
174198-18-6 |
|---|---|
产品名称 |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride |
分子式 |
C20H36Cl2N2O3S |
分子量 |
455.5 g/mol |
IUPAC 名称 |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C20H34N2O3S.2ClH/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
InChI 键 |
PCZUCNXGLHMGHO-UAIGNFCESA-N |
手性 SMILES |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
规范 SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
同义词 |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)